molecular formula C19H27N3O4 B4696339 ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No. B4696339
M. Wt: 361.4 g/mol
InChI Key: PKSARECRRWDIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate, also known as EDP-420, is a novel small molecule inhibitor that targets the enzyme EZH2. This enzyme is responsible for the addition of methyl groups to histone proteins, which can result in gene silencing. EDP-420 has shown potential as a therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

Ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate works by inhibiting the activity of EZH2, which is overexpressed in many types of cancer. By blocking the activity of this enzyme, ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate can prevent the addition of methyl groups to histone proteins, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes that are involved in cancer progression. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. It also has a high degree of selectivity for EZH2, which reduces the risk of off-target effects. However, one limitation is that it has relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate. One area of interest is the development of more potent and selective inhibitors of EZH2. Another area is the investigation of ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate in combination with other therapies, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the use of ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate in other diseases, such as inflammatory disorders or neurological conditions.

Scientific Research Applications

Ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate has been the subject of several scientific studies, which have investigated its potential as a therapeutic agent for the treatment of cancer. In particular, it has been shown to be effective against a range of cancer cell lines, including those derived from breast, prostate, and lung cancers. It has also been shown to be effective in animal models of cancer.

properties

IUPAC Name

ethyl 4-[2-(2,2-dimethylpropanoylamino)benzoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-5-26-18(25)22-12-10-21(11-13-22)16(23)14-8-6-7-9-15(14)20-17(24)19(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSARECRRWDIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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